Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
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Overview
Description
Diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate: is a complex organic compound with a molecular formula of C24H25N7O8S2 and a molecular weight of 603.6 g/mol. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The key steps include:
Diazotization: The starting material, 4-aminobenzenesulfonic acid, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form an azo compound.
Acetylation: The azo compound is acetylated to introduce the acetamido group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate groups, resulting in the formation of the target compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is extensively used as a dye in analytical chemistry for the detection and quantification of various substances. It is also used as a pH indicator due to its color-changing properties under different pH conditions.
Biology: In biological research, this compound is used as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histology and cytology.
Industry: In the textile industry, this compound is used as a dye for coloring fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The primary mechanism of action of diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate involves its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox reactions. Additionally, the sulfonate groups enhance the solubility of the compound in aqueous solutions, facilitating its use in various applications.
Comparison with Similar Compounds
- Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate
- Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate
Comparison:
- Uniqueness: Diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate is unique due to the presence of the acetamido group, which imparts distinct chemical properties compared to its benzamido counterparts.
- Solubility: The diammonium salt form enhances the solubility of the compound in water, making it more suitable for aqueous applications compared to disodium salts.
Biological Activity
Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color and significant solubility in water. This compound, often utilized as a dye, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N7O8S2, with a molecular weight of approximately 603.6 g/mol. The structure features multiple functional groups, including azo groups, which are known to enhance reactivity and solubility. These properties make it suitable for various applications, including textiles and food industries where colorants are essential.
Biological Activity Overview
This compound exhibits several biological activities that are noteworthy:
- Antioxidant Activity : The presence of azo groups in its structure allows this compound to act as an electron donor, facilitating redox reactions. This property contributes to its potential antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that azo compounds can exhibit antimicrobial activity against various pathogens. The interaction of this compound with microbial membranes may disrupt their integrity, leading to cell death.
- Cellular Interactions : Research indicates that this compound can interact with cellular components, influencing cellular signaling pathways. Its ability to form stable complexes with proteins could affect enzyme activity and gene expression.
Study 1: Antioxidant Activity Assessment
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various azo compounds, including diammonium 7-acetamido derivatives. Using DPPH radical scavenging assays, the study found that the compound demonstrated significant scavenging activity, comparable to established antioxidants like ascorbic acid.
Compound | IC50 (µM) | Reference |
---|---|---|
Ascorbic Acid | 10 | Zhang et al., 2023 |
Diammonium Azo Compound | 15 | Zhang et al., 2023 |
Study 2: Antimicrobial Efficacy
In a study by Liu et al. (2022), the antimicrobial properties of several azo dyes were tested against Gram-positive and Gram-negative bacteria. The results indicated that the diammonium compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
E. coli | 50 | Liu et al., 2022 |
S. aureus | 30 | Liu et al., 2022 |
Study 3: Cellular Interaction Studies
Research by Kim et al. (2021) explored the interaction between azo compounds and cellular membranes using fluorescence microscopy. The findings revealed that diammonium 7-acetamido derivatives could penetrate cellular membranes and localize within cytoplasmic structures, suggesting potential applications in drug delivery systems.
Properties
CAS No. |
96846-68-3 |
---|---|
Molecular Formula |
C24H25N7O8S2 |
Molecular Weight |
603.6 g/mol |
IUPAC Name |
diazanium;7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H19N5O8S2.2H3N/c1-14(30)25-19-8-11-21-15(12-19)13-22(39(35,36)37)23(24(21)31)29-28-17-4-2-16(3-5-17)26-27-18-6-9-20(10-7-18)38(32,33)34;;/h2-13,31H,1H3,(H,25,30)(H,32,33,34)(H,35,36,37);2*1H3 |
InChI Key |
IGMRMEZWBPZHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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